Clk1-IN-2

Description

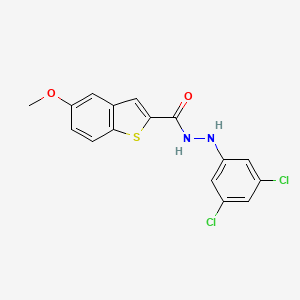

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12Cl2N2O2S |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

N'-(3,5-dichlorophenyl)-5-methoxy-1-benzothiophene-2-carbohydrazide |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-22-13-2-3-14-9(4-13)5-15(23-14)16(21)20-19-12-7-10(17)6-11(18)8-12/h2-8,19H,1H3,(H,20,21) |

InChI Key |

ZDJFIKFQLKJRBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2)C(=O)NNC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Clk1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clk1-IN-2 is a potent and selective, metabolically stable inhibitor of Cdc2-like kinase 1 (Clk1). Its mechanism of action is centered on the direct inhibition of Clk1's kinase activity, which leads to significant downstream effects on pre-mRNA splicing, ultimately impacting cell cycle progression and survival. This document provides a detailed examination of the molecular mechanisms, quantitative inhibitory data, and key experimental protocols used to elucidate the function of this compound.

Introduction to Cdc2-like Kinase 1 (Clk1)

Cdc2-like kinase 1 (Clk1) is a member of the dual-specificity protein kinase family, meaning it can phosphorylate substrates on serine, threonine, and tyrosine residues.[1] A primary role of Clk1 is the regulation of pre-mRNA splicing, a critical process for gene expression in eukaryotes.[2] It achieves this by phosphorylating a group of splicing factors known as serine/arginine-rich (SR) proteins.[1][3][4] The phosphorylation state of SR proteins is crucial for their subnuclear localization and their function in the assembly of the spliceosome, the cellular machinery responsible for splicing.[5][6] By controlling the activity of SR proteins, Clk1 plays a pivotal role in splice site selection and the regulation of alternative splicing, a process that allows a single gene to produce multiple protein variants.[2][7] Dysregulation of Clk1 activity and the subsequent alterations in splicing are implicated in various diseases, including cancer and viral infections.[8][9]

Overview of this compound

This compound is a small molecule inhibitor designed for high potency and selectivity against Clk1.[8] Its metabolic stability makes it a valuable tool for both in vitro and cellular-based studies investigating the biological functions of Clk1. The primary therapeutic and research interest in this compound stems from its ability to modulate alternative splicing, thereby inducing anti-tumor effects and potentially acting as an antiviral agent.[8]

Core Mechanism of Action

The mechanism of action of this compound can be understood as a multi-step process beginning with direct enzyme inhibition and cascading to broad cellular effects.

Direct ATP-Competitive Kinase Inhibition

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the Clk1 enzyme, preventing the binding of ATP.[2] This direct competition blocks the kinase's ability to transfer a phosphate group to its substrates, effectively neutralizing its enzymatic activity.

Disruption of SR Protein Phosphorylation and Splicing

The inhibition of Clk1 by this compound leads to the hypo-phosphorylation of its primary substrates, the SR proteins. As phosphorylation is essential for the proper function of SR proteins in spliceosome assembly, this reduction in phosphorylation disrupts the normal splicing process.[2][10] This disruption manifests as altered alternative splicing patterns for numerous genes.[10][11] The inhibition of Clk1 and the subsequent alteration of splicing are strongly correlated with the induction of cancer cell growth inhibition.[10]

Cellular Consequences: Growth Inhibition and Apoptosis

The changes in pre-mRNA splicing induced by this compound can lead to the production of aberrant or non-functional protein isoforms, or shift the balance of splice variants towards those that are detrimental to cell survival. In the context of cancer, this can trigger apoptosis (programmed cell death) and inhibit cell proliferation.[10] For example, treatment with Clk inhibitors has been shown to reduce the phosphorylation levels of SR proteins in a concentration-dependent manner, which correlates with growth inhibitory activity in cancer cell lines.[10]

Quantitative Inhibitory Data

The potency and cellular efficacy of this compound have been characterized through various assays.

| Parameter | Value | Target/Cell Line | Description | Reference |

| IC50 | 1.7 nM | Clk1 (biochemical) | The concentration of inhibitor required to reduce the activity of the purified Clk1 enzyme by 50%. | [8] |

| Cellular Ki | 0.051 µM (51 nM) | Cellular Clk1 | The inhibitor concentration required to bind to 50% of intracellular Clk1, measured in a NanoBRET assay. | [8] |

| GI50 | 3.4 µM | T24 cancer cells | The concentration of inhibitor required to inhibit the growth of T24 bladder cancer cells by 50%. | [8][10] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay directly measures the enzymatic activity of purified Clk1 and its inhibition by compounds like this compound.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[5]

-

Methodology:

-

Purified recombinant Clk1 enzyme is incubated with its substrate (e.g., Myelin Basic Protein) and ATP in a kinase reaction buffer.[12]

-

Varying concentrations of this compound are added to the reaction wells.

-

After incubation, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

A second reagent is then added to convert the ADP produced into ATP.

-

This newly generated ATP is used by a luciferase to produce light, which is measured by a luminometer.

-

The luminescent signal is proportional to the ADP concentration, and therefore to the kinase activity. IC50 values are calculated by plotting kinase activity against inhibitor concentration.[5]

-

Cellular Kinase Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can enter cells and bind to its intended target, Clk1.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of a fluorescently-labeled inhibitor with a NanoLuciferase-tagged target protein within living cells.

-

Methodology:

-

Cells are engineered to express Clk1 fused to a NanoLuciferase enzyme.

-

These cells are then treated with a cell-permeable fluorescent tracer that binds to the ATP pocket of Clk1.

-

When the tracer is bound to the NanoLuc-Clk1 fusion protein, excitation of the luciferase results in energy transfer to the tracer, producing a BRET signal.

-

Cells are then treated with increasing concentrations of a competitive compound (this compound).

-

This compound displaces the tracer from the NanoLuc-Clk1 protein, leading to a decrease in the BRET signal.

-

The concentration-dependent decrease in BRET is used to determine the cellular affinity (Ki) of the inhibitor for its target.

-

Western Blot for SR Protein Phosphorylation

This technique is used to assess the downstream cellular effect of Clk1 inhibition on its direct substrates.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A pan-phospho-SR antibody can detect the phosphorylation status of multiple SR proteins simultaneously.[10]

-

Methodology:

-

Cancer cells (e.g., T24) are treated with varying concentrations of this compound for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each treatment condition are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated forms of SR proteins (e.g., anti-pan-phospho-SR).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal, which corresponds to the level of phosphorylated SR proteins, is captured. A decrease in signal with increasing inhibitor concentration indicates successful target inhibition.

-

Visualizations

Signaling Pathway Diagram```dot

Caption: Workflow for determining the IC50 of this compound in a biochemical assay.

Conclusion

This compound is a highly potent and selective inhibitor of Clk1 kinase. Its mechanism of action is initiated by direct, ATP-competitive inhibition of the enzyme. This primary action prevents the phosphorylation of SR proteins, which are essential regulators of pre-mRNA processing. The resulting disruption of spliceosome function leads to widespread alterations in alternative splicing, ultimately culminating in the inhibition of cancer cell growth and the induction of apoptosis. The well-defined mechanism and potent activity of this compound make it an invaluable chemical probe for studying the roles of Clk1 in biology and a promising scaffold for the development of novel therapeutics targeting splicing dysregulation in disease.

References

- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. CLK1 - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. promega.com [promega.com]

- 6. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

The Technical Guide to Clk1-IN-2: A Highly Selective CLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clk1-IN-2, a potent and selective inhibitor of CDC-like kinase 1 (CLK1). This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in oncology, virology, and genetic disorders.

Core Compound Data

This compound is a metabolically stable inhibitor of CLK1, demonstrating high potency and unprecedented selectivity among CLK isoenzymes.[1] Its key characteristics are summarized below.

| Parameter | Value | Assay Type | Reference |

| CLK1 IC50 | 1.7 nM | In vitro kinase assay | [1][2] |

| CLK2 IC50 | 142.8 nM | In vitro kinase assay | [1] |

| CLK4 IC50 | 13.6 nM | In vitro kinase assay | [1] |

| Cellular Ki | 0.051 µM | NanoBRET cellular CLK1 engagement assay | [2] |

| GI50 (T24 cells) | 3.4 µM | Antiproliferative assay | [2] |

| Metabolic Half-life | 6.4 h | In vitro metabolic stability assay | [2] |

Selectivity Profile

This compound exhibits remarkable selectivity for CLK1 over other CLK isoforms, particularly CLK2.

| Kinase | Selectivity Fold (vs. CLK1) |

| CLK2 | 84 |

| CLK4 | 8 |

Note: Data for CLK3 inhibition by this compound is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against CLK kinases.

Principle: The assay quantifies the amount of ADP produced by the kinase reaction using a luminescence-based method (ADP-Glo™ Kinase Assay). Inhibition of kinase activity by the test compound results in a decrease in the luminescent signal.

Materials:

-

Recombinant CLK1, CLK2, or CLK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the respective CLK enzyme diluted in kinase buffer.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction.

-

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

NanoBRET Cellular CLK1 Target Engagement Assay (Cellular Ki Determination)

This protocol describes the measurement of this compound binding to CLK1 in living cells to determine its cellular affinity (Ki).

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged CLK1 protein and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to CLK1 will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

-

HEK293 cells

-

NanoLuc®-CLK1 fusion vector

-

Transfection reagent

-

NanoBRET™ Tracer

-

This compound (or other test compound)

-

Opti-MEM® I Reduced Serum Medium

-

96-well cell culture plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CLK1 fusion vector.

-

Cell Seeding: Plate the transfected cells in 96-well plates and incubate for 24 hours.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Treat the cells with the test compound and a constant concentration of the NanoBRET™ Tracer in Opti-MEM®.

-

-

Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio. The cellular Ki is determined from the IC50 value obtained from the dose-response curve of the test compound, taking into account the tracer's affinity and concentration.

Antiproliferative Assay (GI50 Determination)

This protocol is for assessing the growth inhibitory effect of this compound on cancer cell lines, such as the T24 bladder cancer cell line.

Principle: The assay measures the effect of the compound on cell proliferation over a period of time. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth.

Materials:

-

T24 human bladder cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT or resazurin-based cell viability reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed T24 cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Viability Assessment:

-

Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

CLK1 Signaling Pathway

CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation event is critical for the proper assembly and function of the spliceosome.

Caption: CLK1-mediated phosphorylation of SR proteins and its inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor like this compound typically follows a multi-stage process from initial screening to cellular characterization.

Caption: A typical workflow for the evaluation of a kinase inhibitor.

Logical Relationship of this compound's Selective Inhibition

The high selectivity of this compound for CLK1 is a key attribute that distinguishes it from other CLK inhibitors.

Caption: The selective inhibition profile of this compound within the CLK family.

References

A Technical Guide to Clk1-IN-2: Mechanism and Application in Alternative Splicing Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: The Role of Clk1-IN-2 in the Regulation of Alternative Splicing

Executive Summary

Alternative splicing is a fundamental cellular process that generates vast proteomic diversity from a limited number of genes. The dysregulation of this process is a known driver in numerous pathologies, including cancer and neurodegenerative diseases. The Cdc2-like kinase 1 (CLK1) has emerged as a master regulator of alternative splicing through its phosphorylation of serine/arginine-rich (SR) proteins. Consequently, the targeted inhibition of CLK1 presents a compelling therapeutic strategy. This document provides a comprehensive technical overview of this compound, a potent and selective CLK1 inhibitor. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex molecular interactions and workflows involved in its study.

The CLK1 Kinase and its Role in Splicing

The CLK family of dual-specificity kinases (comprising CLK1, CLK2, CLK3, and CLK4) are critical components of the splicing machinery.[1][2] CLK1 phosphorylates SR proteins, a family of essential splicing factors, at serine residues within their arginine-serine-rich (RS) domains.[3][4] This phosphorylation is a crucial step that modulates the subcellular localization and activity of SR proteins. Upon phosphorylation by CLK1, SR proteins are released from nuclear storage sites (nuclear speckles) and recruited to the spliceosome, where they bind to specific pre-mRNA sequences (splicing enhancers) to facilitate accurate splice site recognition and exon definition.[5][6]

CLK1 activity itself is subject to a sophisticated autoregulatory feedback loop involving the alternative splicing of its own pre-mRNA. The inclusion of exon 4 in the CLK1 transcript produces the full-length, catalytically active kinase.[1] Conversely, the skipping of exon 4 results in a truncated, inactive protein.[3][7][8] The active CLK1 kinase can promote the skipping of its own exon 4, creating a negative feedback mechanism to control its cellular activity.[1]

This compound: A Potent and Selective Inhibitor

This compound is a metabolically stable, small molecule inhibitor developed for the targeted inhibition of CLK1.[9] Its high potency and selectivity make it an invaluable chemical probe for elucidating the roles of CLK1 in cellular processes and a promising starting point for therapeutic development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CLK1 kinase. By occupying the ATP-binding pocket of CLK1, it prevents the transfer of a phosphate group from ATP to the SR protein substrates. This direct inhibition of CLK1's catalytic activity leads to a global reduction in the phosphorylation state of SR proteins.[10]

The downstream consequences of this action are profound:

-

Altered SR Protein Function: Hypophosphorylated SR proteins exhibit altered binding affinities for pre-mRNA and other spliceosomal components, leading to widespread changes in alternative splicing patterns.

-

Modulation of Splicing Events: Inhibition of CLK1 by compounds like this compound can cause significant changes in splice site selection, often resulting in increased exon skipping or intron retention for a large number of genes.[11][12]

-

Disruption of the Autoregulatory Loop: By inhibiting CLK1, this compound disrupts the negative feedback loop. This leads to increased inclusion of CLK1's own exon 4, shifting the balance towards the production of the full-length transcript.[1][13]

Quantitative Data and Cellular Effects

The efficacy of a kinase inhibitor is defined by its potency in biochemical assays, its engagement with the target in a cellular context, and its ultimate effect on cell physiology.

Table 1: Inhibitory Potency of this compound and Other CLK Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cellular Kᵢ (nM) | Assay Type | Reference |

| This compound | Clk1 | 1.7 | 51 | In Vitro Kinase Assay / NanoBRET™ | [9] |

| Cpd-1 | CLK1 | 16 | - | In Vitro Kinase Assay | [10][14] |

| CLK2 | 45 | - | In Vitro Kinase Assay | [10][14] | |

| Cpd-2 | CLK1 | 1.1 | - | In Vitro Kinase Assay | [15] |

| CLK2 | 2.4 | - | In Vitro Kinase Assay | [15] | |

| TG003 | CLK1/2/4 | - | - | In Vitro Kinase Assay | [16] |

IC50: The half-maximal inhibitory concentration. Cellular Kᵢ: The apparent inhibitor dissociation constant within a cellular environment.

Table 2: Cellular Effects of CLK Inhibition

| Compound | Cell Line | Effect | Value (µM) | Reference |

| This compound | T24 (Bladder Cancer) | Growth Inhibition (GI50) | 3.4 | [9] |

| Cpd-2 | MDA-MB-468 (Breast Cancer) | Growth Inhibition (GI50) | 3.0 | [14] |

| Cpd-3 | MDA-MB-468 (Breast Cancer) | Growth Inhibition (GI50) | 3.4 | [14] |

| 10b | T24 (Bladder Cancer) | Growth Inhibition (GI50) | 0.43 | [15] |

GI50: The concentration of a compound that causes 50% inhibition of cell growth.

Key Experimental Protocols

Investigating the effects of this compound on alternative splicing requires a combination of biochemical, cellular, and molecular biology techniques.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CLK1.

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, a specified concentration of purified recombinant CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from an SR protein), and Mg-ATP.

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 40 minutes).

-

Detection: Terminate the reaction and quantify the amount of ATP consumed (which is inversely proportional to kinase inhibition). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by luminescence.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Analysis of Alternative Splicing by RT-PCR

This method is used to visualize and quantify changes in the splicing pattern of a specific gene in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 or DU145) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): Perform PCR using the synthesized cDNA as a template. Use a pair of primers designed to flank the alternative exon of interest.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. Different splice isoforms (e.g., exon included vs. exon skipped) will migrate as distinct bands of different sizes.

-

Quantification: Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe). Quantify the intensity of each band using densitometry software. The ratio of the isoforms can be calculated as a "Percent Spliced In" (PSI) value.

Western Blotting for SR Protein Phosphorylation

This protocol assesses the phosphorylation status of the direct downstream targets of CLK1.

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., a pan-phospho-SR antibody).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image digitally. A loading control, such as an antibody against vinculin or β-actin, should be used to confirm equal protein loading.[17]

Visualizations: Pathways and Workflows

CLK1 Signaling Pathway and Inhibition by this compound

Caption: CLK1 phosphorylates SR proteins, promoting their recruitment to the spliceosome. This compound inhibits this process.

Experimental Workflow for Splicing Analysis

Caption: Standard workflow for analyzing alternative splicing changes in response to this compound treatment.

CLK1 Autoregulatory Feedback Loop

Caption: Active CLK1 promotes skipping of its own exon 4. This compound breaks this loop, favoring the active form.

References

- 1. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

- 12. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 15. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of CLK1 Inhibition by Clk1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] It belongs to the LAMMER family of kinases and is primarily localized in the cell nucleus.[1] The primary function of CLK1 is to phosphorylate Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation is a key step in the maturation and assembly of the spliceosome, and it influences the selection of splice sites, thereby regulating alternative splicing.[1][3] Given its central role in splicing, aberrant CLK1 activity has been implicated in various diseases, including cancer, viral infections, and neurodegenerative disorders, making it an attractive therapeutic target.[4][5][6]

Clk1-IN-2 is a potent and selective small molecule inhibitor of CLK1.[4] Its high selectivity and metabolic stability make it a valuable tool for studying the biological functions of CLK1 and for exploring its therapeutic potential.[4] This technical guide provides a comprehensive overview of the downstream targets of CLK1 inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Downstream Molecular Targets of CLK1

The primary downstream targets of CLK1 are proteins involved in the regulation of pre-mRNA splicing. Inhibition of CLK1 by this compound leads to the hypophosphorylation of these substrates, which in turn alters their function and localization, ultimately affecting alternative splicing patterns of numerous genes.

1. Serine/Arginine-rich (SR) Proteins:

SR proteins are the most well-characterized substrates of CLK1. These proteins contain an N-terminal RNA recognition motif (RRM) and a C-terminal domain rich in arginine and serine residues (RS domain), which is the site of phosphorylation by CLK1.[7] CLK1-mediated phosphorylation is crucial for the release of SR proteins from nuclear speckles, allowing them to participate in spliceosome assembly.[8] Inhibition of CLK1 leads to the dephosphorylation and sequestration of SR proteins in nuclear speckles, impairing the splicing process.[9]

Known SR protein substrates of CLK1 include:

-

SRSF1 (SF2/ASF): A prototypical SR protein involved in both constitutive and alternative splicing.[2][10]

-

SRSF2 (SC35): Another key SR protein regulating splice site selection.[7]

-

SRSF3: Involved in the regulation of splicing.[2]

-

SRSF4 (SRp75): Phosphorylation is reduced upon treatment with CLK inhibitors.[9]

-

SRSF5: A substrate of CLK1.[7]

-

SRSF6 (SRp55): Shows a mobility shift upon treatment with CLK inhibitors, indicative of altered phosphorylation.[9]

-

TRA2β1: A splicing regulator that is a substrate for CLK1.[7]

2. Other Splicing Factors:

Besides the canonical SR proteins, CLK1 also phosphorylates other proteins involved in splicing regulation:

-

U1-70K: A component of the U1 small nuclear ribonucleoprotein (snRNP), which is critical for the recognition of the 5' splice site. CLK1 phosphorylates U1-70K at Ser-226, which facilitates its interaction with U1 snRNP and SRSF1.[11][12]

-

SPF45 (Splicing Factor 45): CLK1 directly phosphorylates SPF45 on multiple serine residues, which regulates its ability to induce exon 6 skipping in the Fas pre-mRNA.[13]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the cellular consequences of CLK1 inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| CLK1 | 1.7 nM | Radiometric-based filtration binding assay | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value | Reference |

| T24 (Bladder Cancer) | GI50 | 3.4 µM | [4] |

| Generic Cellular Assay | Ki | 0.051 µM | [4] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway of CLK1 and the logical consequences of its inhibition by this compound.

Caption: CLK1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Logical Flow of Downstream Effects from CLK1 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to identify and characterize the downstream targets of CLK1 inhibition are provided below.

In Vitro Kinase Assay (Radiometric)

This protocol is used to determine the direct inhibitory effect of a compound on the kinase activity of CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) or a specific SR protein as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

-

This compound (or other test compounds)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, substrate (e.g., 10 µg MBP), and recombinant CLK1 enzyme.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (to a final concentration of ~10 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Western Blotting for SR Protein Phosphorylation

This protocol is used to assess the phosphorylation status of SR proteins in cells treated with this compound.

Materials:

-

Cell culture medium, plates, and cells of interest (e.g., HCT116, MDA-MB-468)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pan-phospho-SR (e.g., mAb104), anti-specific SR protein (e.g., anti-SRSF1), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pan-phospho-SR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

If necessary, strip the membrane and re-probe for total SR protein levels and a loading control to normalize the data.

RT-PCR for Alternative Splicing Analysis

This protocol is used to examine changes in the alternative splicing of a specific pre-mRNA target.

Materials:

-

Cells treated with this compound (as in the Western blot protocol)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers flanking the alternative exon of interest (e.g., for S6K)

-

Taq polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced region of the target gene. The number of PCR cycles should be in the exponential phase of amplification.

-

Resolve the PCR products on an agarose gel. Different splice isoforms will appear as bands of different sizes.

-

Visualize the bands using a gel imaging system and quantify the intensity of each band.

-

Calculate the ratio of the alternatively spliced isoform to the constitutively spliced isoform to determine the effect of CLK1 inhibition on splicing.

Experimental Workflow Visualization

The following diagram outlines a typical phosphoproteomics workflow to identify global downstream targets of CLK1 inhibition.

References

- 1. CLK1 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Effect of Clk1-IN-2 on SR Protein Phosphorylation: A Technical Guide

This technical guide provides a comprehensive overview of the potent and selective Cdc2-like kinase 1 (Clk1) inhibitor, Clk1-IN-2, and its direct impact on the phosphorylation of Serine/Arginine-rich (SR) proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of pre-mRNA splicing, kinase signaling, and related therapeutic areas.

Introduction: The Role of Clk1 in SR Protein Phosphorylation and Splicing

Cdc2-like kinase 1 (Clk1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing.[1][2] A key function of Clk1 is the phosphorylation of SR proteins, a family of essential splicing factors.[3][4] SR proteins contain a characteristic C-terminal domain rich in arginine and serine residues (the RS domain), which is the primary target for phosphorylation by kinases like Clk1.

This phosphorylation is a critical regulatory mechanism that governs the subcellular localization, protein-protein interactions, and RNA-binding affinity of SR proteins. Specifically, hyperphosphorylation of SR proteins by Clk family kinases is thought to mobilize them from storage sites in nuclear speckles to the spliceosome, the cellular machinery responsible for intron removal.[5] The N-terminal domain of Clk1 is crucial for inducing this hyperphosphorylated state.[5][6] Consequently, the modulation of Clk1 activity has profound effects on alternative splicing events, influencing the proteomic diversity of the cell and impacting numerous cellular processes. Dysregulation of this pathway is implicated in various diseases, including cancer and viral infections.[3][7][8]

This compound: A Selective Inhibitor of Clk1

This compound is a small molecule inhibitor characterized by its high potency and selectivity for Clk1.[9] It serves as a valuable chemical probe for elucidating the cellular functions of Clk1 and for exploring the therapeutic potential of Clk1 inhibition. By targeting the ATP-binding pocket of Clk1, this compound effectively blocks its catalytic activity, thereby preventing the downstream phosphorylation of its substrates, most notably the SR proteins.[3] This leads to a reduction in the overall phosphorylation level of the SR protein family, resulting in significant alterations to splicing patterns.[10][11][12][13]

Quantitative Data for this compound

The inhibitory profile of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below for easy reference and comparison.

| Parameter | Value | Description | Reference |

| IC₅₀ (Clk1) | 1.7 nM | The half-maximal inhibitory concentration in a biochemical assay, indicating high potency against the isolated Clk1 enzyme. | [9] |

| Cellular Kᵢ | 0.051 µM | The apparent cellular inhibition constant determined by a NanoBRET target engagement assay, reflecting target binding within a cellular context. | [9] |

| GI₅₀ (T24 cells) | 3.4 µM | The half-maximal growth inhibition concentration in T24 bladder cancer cells, demonstrating cellular activity. | [9] |

| Metabolic Half-life | 6.4 h | Indicates good metabolic stability, a desirable property for a chemical probe or therapeutic lead. | [9] |

Signaling Pathway and Mechanism of Inhibition

This compound functions by directly inhibiting the kinase activity of Clk1, which in turn prevents the phosphorylation of SR proteins. This disruption has downstream consequences for pre-mRNA splicing. The following diagram illustrates this signaling pathway and the point of intervention by this compound.

Experimental Protocols

To assess the effect of this compound on SR protein phosphorylation, specific experimental procedures are required. Detailed methodologies for a kinase inhibition assay and a western blot analysis are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes how to measure the inhibitory effect of this compound on Clk1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14][15]

Materials:

-

Recombinant human Clk1 enzyme

-

SR protein-derived peptide substrate (e.g., RS peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Assay Buffer. Dilute the Clk1 enzyme and substrate peptide to their final desired concentrations in Kinase Assay Buffer.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO. Then, dilute these concentrations into Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration should not exceed 1%.

-

Set Up Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (for positive and negative controls).

-

Add 2 µL of the diluted Clk1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

-

Prepare a master mix containing the substrate peptide and ATP.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence signal on a microplate reader.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the results to determine the IC₅₀ value.

Western Blot for SR Protein Phosphorylation

This protocol details the detection of changes in SR protein phosphorylation levels in cultured cells following treatment with this compound.[16]

Materials:

-

Cultured cells (e.g., HCT116, HeLa)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary Antibodies:

-

Phospho-SR protein specific antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins)

-

Antibody against a specific SR protein (e.g., anti-SRSF1) for total protein control

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 4-24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer (with inhibitors) to each plate. Scrape the cells and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with Lysis Buffer. Add an equal volume of 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., mAb104) diluted in Blocking Buffer overnight at 4°C with agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with antibodies for total SR protein and a loading control to ensure equal protein loading.

Experimental Workflow Visualization

The logical flow of the western blot experiment described above can be visualized to provide a clear, step-by-step overview of the process.

Conclusion

This compound is a highly effective and selective inhibitor of Clk1, demonstrating potent activity in both biochemical and cellular environments. Its mechanism of action involves the direct inhibition of Clk1 kinase activity, leading to a measurable decrease in the phosphorylation of SR proteins. This makes this compound an indispensable tool for researchers investigating the intricacies of pre-mRNA splicing regulation, the cellular consequences of Clk1 inhibition, and the potential of targeting the Clk1-SR protein axis for therapeutic intervention in various disease models. The protocols and data presented in this guide offer a robust framework for utilizing this compound to advance our understanding of these critical biological processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. portlandpress.com [portlandpress.com]

- 6. N-terminus of the protein kinase CLK1 induces SR protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Investigating the Function of CLK1 Using the Selective Inhibitor Clk1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity and the subsequent alterations in alternative splicing are implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the function of CLK1 and the use of the selective inhibitor, Clk1-IN-2, as a tool to investigate its biological roles. We present key quantitative data, detailed experimental protocols for in vitro and cellular assays, and visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting CLK1.

Introduction to CLK1 Function

CLK1 is a member of the LAMMER family of kinases and is primarily localized in the nucleus.[1][2] Its main function is to phosphorylate SR proteins, which are essential components of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[1][3] This phosphorylation is a key regulatory step that controls the subcellular localization and activity of SR proteins, thereby influencing splice site selection and the outcome of alternative splicing.[2][4]

The process of alternative splicing allows for the generation of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This mechanism is crucial for expanding proteomic diversity and regulating gene expression. CLK1, by modulating the phosphorylation state of SR proteins like SRSF1 and SRSF3, can either enhance or suppress the inclusion of specific exons in the final mRNA transcript.[1][5] This regulatory role places CLK1 at the center of a complex network that governs cellular processes such as cell cycle progression, differentiation, and stress responses.[4][5]

Given its critical role in splicing, aberrant CLK1 activity is associated with various pathologies. Overexpression of CLK1 has been observed in several cancers, where it can promote tumor growth and metastasis by altering the splicing of key oncogenes and tumor suppressors.[6] For instance, CLK1 can regulate the alternative splicing of CHEK2, a critical cell cycle checkpoint kinase.[3][5]

This compound: A Potent and Selective Inhibitor of CLK1

To probe the function of CLK1 and validate it as a therapeutic target, potent and selective small molecule inhibitors are indispensable tools. This compound is a metabolically stable inhibitor with high selectivity for CLK1.[7]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and a representative selective CLK inhibitor, SGC-CLK-1, for which extensive selectivity data is available. This allows for a comprehensive understanding of the potency and specificity of such inhibitors.

Table 1: In Vitro Potency of CLK Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | CLK1 | 1.7 | Biochemical Kinase Assay |

| SGC-CLK-1 | CLK1 | 13 | Enzymatic Assay |

| SGC-CLK-1 | CLK2 | 4 | Enzymatic Assay |

| SGC-CLK-1 | CLK3 | 363 | Enzymatic Assay |

| SGC-CLK-1 | CLK4 | 46 | Enzymatic Assay |

Data for SGC-CLK-1 from[8] Data for this compound from[7]

Table 2: Kinome Selectivity Profile of a Representative CLK Inhibitor (SGC-CLK-1)

| Kinase | Percent of Control (@ 1 µM SGC-CLK-1) |

| CLK1 | <1 |

| CLK2 | <1 |

| CLK4 | <1 |

| HIPK1 | <10 |

| HIPK2 | <10 |

| MAPK15 (ERK8) | <35 |

| Other 400+ kinases | >35 |

This table presents a summary of the kinome-wide selectivity of SGC-CLK-1, a well-characterized CLK1/2/4 inhibitor, as a representative example of a selective tool compound. Data from KINOMEscan® assay.[8]

Table 3: Cellular Activity of CLK Inhibitors

| Compound | Assay | Cell Line | Measurement | Value |

| This compound | Cell Viability | T24 Cancer Cells | GI50 | 3.4 µM |

| This compound | Target Engagement | NanoBRET | Cellular Ki | 0.051 µM |

| SGC-CLK-1 | Target Engagement | NanoBRET (CLK1) | IC50 | 165 nM |

| SGC-CLK-1 | Target Engagement | NanoBRET (CLK2) | IC50 | 100 nM |

| SGC-CLK-1 | Target Engagement | NanoBRET (CLK4) | IC50 | 70 nM |

Data for SGC-CLK-1 from[8] Data for this compound from[7]

Signaling Pathways and Experimental Workflows

CLK1 Signaling Pathway

CLK1 is a key node in the regulation of pre-mRNA splicing. Its activity is controlled by upstream signals, and its downstream effects are mediated by the phosphorylation of SR proteins, leading to changes in alternative splicing and ultimately cellular function.

Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.

Experimental Workflow for Investigating CLK1 Function

A typical workflow to investigate the function of CLK1 using an inhibitor like this compound involves a multi-step process from in vitro characterization to cellular functional assays.

Caption: Workflow for characterizing a CLK1 inhibitor.

Detailed Experimental Protocols

In Vitro CLK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay guidelines and is suitable for determining the in vitro IC50 of inhibitors against CLK1.[9]

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test compounds

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Kinase Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of CLK1 enzyme solution (pre-diluted in Kinase Buffer to a concentration determined by enzyme titration).

-

Add 2 µL of substrate/ATP mix (containing MBP and ATP at a concentration near the Km for CLK1) to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Format)

This protocol is based on the Promega NanoBRET™ Target Engagement Assay and is used to quantify the binding of an inhibitor to CLK1 in living cells.[1]

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CLK1 fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer K-5 (or other suitable tracer)

-

This compound or other test compounds

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

96-well white assay plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CLK1 fusion vector.

-

Cell Plating: Seed the transfected cells into a 96-well plate and incubate overnight.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

-

Add the test compounds to the cells, followed by the addition of the tracer.

-

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to the wells.

-

Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (Tracer) emission.

-

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the BRET ratio against the compound concentration.

Analysis of CLK1-Mediated Alternative Splicing by RT-PCR

This protocol provides a method to analyze the alternative splicing of a known CLK1 target, such as CLK1's own exon 4, upon treatment with an inhibitor.[2][3] Inhibition of CLK1 is expected to promote the inclusion of exon 4.[2]

Materials:

-

HCT116 or other suitable cell line

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

PCR reagents (Taq polymerase, dNTPs)

-

Primers flanking CLK1 exon 4

-

Agarose gel electrophoresis equipment

Primer Design for Human CLK1 Exon 4 Splicing:

-

Forward Primer (in Exon 3): 5'-GAAGAGGAAGGAGCGGATGA-3'

-

Reverse Primer (in Exon 5): 5'-GTCGGCATCTTCATACACCT-3'

Expected Product Sizes:

-

Exon 4 Inclusion: ~250 bp

-

Exon 4 Skipping: ~150 bp

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound or DMSO for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

PCR Amplification:

-

Set up PCR reactions with the cDNA template and the primers flanking CLK1 exon 4.

-

Use a PCR program with an appropriate number of cycles (e.g., 25-30 cycles) to ensure amplification is in the linear range.

-

-

Gel Electrophoresis: Run the PCR products on a 2% agarose gel to separate the isoforms based on size.

-

Data Analysis:

-

Visualize the bands under UV light and capture an image.

-

Quantify the intensity of the bands corresponding to the exon inclusion and skipping isoforms.

-

Calculate the Percent Spliced In (PSI) value for exon 4: PSI = (Inclusion band intensity) / (Inclusion band intensity + Skipping band intensity) * 100.

-

Plot the PSI values against the inhibitor concentration.

-

Conclusion

CLK1 is a critical regulator of alternative splicing with significant implications for human health and disease. The development of potent and selective inhibitors, such as this compound, provides powerful tools for dissecting the complex functions of this kinase. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate the role of CLK1 in various biological contexts and to advance the development of novel therapeutics targeting this important kinase. By combining in vitro biochemical and biophysical methods with cell-based assays that measure target engagement and downstream functional consequences, a thorough understanding of CLK1 inhibition can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Consequences of CLK1 Inhibition with Clk1-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotic cells. CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. The phosphorylation status of SR proteins dictates their subcellular localization and their ability to recognize splice sites, thereby controlling the intricate process of alternative splicing. Dysregulation of CLK1 activity and aberrant splicing are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making CLK1 an attractive therapeutic target.

This technical guide focuses on the biological consequences of inhibiting CLK1 with Clk1-IN-2 , a potent and metabolically stable inhibitor. We will delve into the quantitative effects of this compound on cellular processes, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways and experimental workflows involved.

Core Biological Consequences of CLK1 Inhibition

The primary consequence of CLK1 inhibition is the disruption of pre-mRNA splicing. By preventing the phosphorylation of SR proteins, CLK1 inhibitors alter the assembly and function of the spliceosome. This leads to a cascade of downstream effects, including:

-

Alterations in Alternative Splicing: Inhibition of CLK1 leads to widespread changes in alternative splicing patterns, including exon skipping, intron retention, and the use of alternative splice sites. These alterations can result in the production of non-functional or dominant-negative protein isoforms. For instance, inhibition of CLK kinases has been shown to induce exon skipping in the pre-mRNA of S6 Kinase (S6K), a key regulator of cell growth.[1][2]

-

Induction of Apoptosis: The aberrant splicing of genes critical for cell survival is a major contributor to the pro-apoptotic effects of CLK inhibitors. By promoting the production of pro-apoptotic splice variants or reducing the expression of anti-apoptotic proteins, CLK1 inhibition can trigger programmed cell death in cancer cells.[1][2]

-

Inhibition of Cell Proliferation: Disruption of the splicing of genes involved in cell cycle progression and cell growth contributes to the anti-proliferative effects of CLK1 inhibitors.[1] For example, the CLK inhibitor TG003 has been shown to reduce cell proliferation in prostate cancer cell lines.[3][4]

-

Cell Cycle Arrest: CLK1 inhibition can lead to cell cycle arrest, often at the G1/S or G2/M transitions, by affecting the splicing of key cell cycle regulators.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data available for this compound and other relevant CLK inhibitors.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CLK1) | 1.7 nM | In vitro kinase assay | MedChemExpress |

| GI50 | 3.4 µM | T24 (Bladder Cancer) | MedChemExpress |

| Cellular Ki (NanoBRET) | 0.051 µM | HEK293 | MedChemExpress |

Table 2: Comparative Activity of CLK Inhibitors

| Compound | Target(s) | IC50 (CLK1) | Key Biological Effect | Reference(s) |

| This compound | CLK1 | 1.7 nM | Growth inhibition in cancer cells | MedChemExpress |

| TG003 | CLK1, CLK4 | 20 nM | Induces apoptosis, alters splicing | [3][7] |

| KHCB-19 | CLK1, CLK4 | Potent (nM range) | Suppresses SR protein phosphorylation, alters splicing | [8] |

| Cpd-2 | CLK1, CLK2 | Potent (nM range) | Induces apoptosis, alters global splicing | [1] |

Signaling Pathways and Experimental Workflows

CLK1 Signaling Pathway in Splicing Regulation

The following diagram illustrates the central role of CLK1 in regulating pre-mRNA splicing through the phosphorylation of SR proteins.

Caption: CLK1 phosphorylates SR proteins, promoting spliceosome assembly and pre-mRNA splicing.

Experimental Workflow for Assessing CLK1 Inhibition

This diagram outlines a typical workflow for investigating the biological consequences of CLK1 inhibition using a small molecule inhibitor like this compound.

Caption: A workflow for studying the effects of this compound on cells.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay for CLK1

This assay quantitatively measures the binding of a test compound to CLK1 within living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-CLK1 Fusion Vector

-

Transfection Carrier DNA

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-5

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound or other test compounds

-

384-well white assay plates

Protocol:

-

Cell Preparation:

-

Co-transfect HEK293 cells with the NanoLuc®-CLK1 Fusion Vector and Transfection Carrier DNA at a 1:9 ratio using a suitable transfection reagent.

-

Incubate for 24 hours.

-

Harvest and resuspend the transfected cells in Opti-MEM™ to the desired density.

-

-

Assay Setup:

-

Seed the transfected HEK293 cells into a 384-well plate.

-

Pre-treat the cells with NanoBRET™ Tracer K-5 at the recommended concentration.

-

-

Compound Treatment:

-

Add a serial dilution of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the BRET signal using a plate reader equipped for luminescence detection (donor emission at 450 nm, acceptor emission at 600 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and cellular Ki values.[1]

-

Cell Viability Assay (CCK-8) in T24 Cells

This assay determines the effect of this compound on the viability of T24 bladder cancer cells.

Materials:

-

T24 human bladder cancer cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed T24 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

Assay Procedure:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the GI50 value.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

T24 cells or other cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate between:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Western Blot Analysis of SR Protein Phosphorylation

This method assesses the effect of this compound on the phosphorylation of SR proteins.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-